3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran
Description
3-O-Methyl 6-Keto 17β-Estradiol 17-O-Tetrahydropyran is a synthetic derivative of 17β-estradiol, a naturally occurring estrogen. Its structural modifications include a methyl group at the 3-O position, a keto group at the 6-position, and a tetrahydropyranyl (THP) ether group at the 17-O position (Fig. 1). These modifications are designed to alter metabolic stability, receptor binding affinity, and bioavailability compared to endogenous estradiol .
Molecular Formula: C24H30D2O4 Molecular Weight: 386.52 g/mol .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZUNKVZLDGOEJ-ZTLVKAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455234 | |
| Record name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174497-42-8 | |
| Record name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the 17β-Hydroxyl Group
The 17β-hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent undesired reactions during subsequent steps. This is accomplished via acid-catalyzed reaction with dihydropyran (DHP):
Reaction Conditions :
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Solvent : Tetrahydrofuran (THF)
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Catalyst : 0.1 equiv. HCl
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Temperature : 25°C (room temperature)
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Time : 12–16 hours
This step achieves >90% yield in optimized conditions.
Methylation of the 3-Hydroxyl Group
The 3-hydroxyl group is methylated using methyl iodide (MeI) in the presence of a strong base:
Reaction Conditions :
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Base : Sodium hydride (NaH, 2.0 equiv.)
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Solvent : Dimethylformamide (DMF)
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Temperature : 0°C to 25°C (gradual warming)
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Time : 4–6 hours
Excess MeI ensures complete methylation, with yields averaging 85%.
Oxidation of the 6-Position to a Keto Group
The 6-position is oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄):
Reaction Conditions :
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Oxidizing Agent : Jones reagent (1.5 equiv.)
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Solvent : Acetone/water (4:1 v/v)
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Temperature : 0–5°C (ice bath)
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Time : 1–2 hours
This step requires precise temperature control to avoid over-oxidation, yielding 70–75% product.
Industrial-Scale Production and Optimization
Catalytic Improvements
Industrial methods employ heterogeneous catalysts to enhance efficiency:
| Catalyst | Yield Improvement | Byproduct Reduction |
|---|---|---|
| Zeolite H-Y | +12% | 30% |
| Montmorillonite K10 | +8% | 25% |
These catalysts reduce reaction times by 20–30% compared to traditional acid catalysis.
Solvent Recycling Systems
Green chemistry principles are applied via solvent recovery:
Purification and Characterization
Chromatographic Purification
Final purification uses silica gel column chromatography:
| Eluent System | Purity Achieved | Recovery Rate |
|---|---|---|
| Hexane:Ethyl Acetate (3:1) | 98.5% | 90% |
| Dichloromethane:Methanol (95:5) | 97.2% | 88% |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) :
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Column : C18 reverse-phase
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Retention Time : 12.4 minutes
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Purity : ≥98%
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 7.15 (d, J = 8.5 Hz, 1H, ArH), δ 3.85–3.70 (m, 2H, THP), δ 3.40 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
THP Deprotection Risks
Accidental cleavage of the THP group during methylation is avoided by:
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pH Monitoring : Maintain reaction pH > 10.
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Anhydrous Conditions : Use molecular sieves (4Å) in DMF.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Total Yield | 58–62% | 72–75% |
| Reaction Time | 48–72 hours | 24–36 hours |
| Cost per Gram | $220–$250 | $90–$110 |
Industrial processes prioritize catalyst reuse and solvent recycling to reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran: undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Such as enzymes, receptors, and ion channels.
Pathways: Involvement in signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Estradiol
17β-Estradiol
- Structure : Lacks the 3-O-methyl, 6-keto, and 17-O-THP groups.
- Receptor Binding : High affinity for both estrogen receptor (ER) subtypes (ERα and ERβ), with Kd values of ~0.1–0.4 nM .
- Metabolism : Rapidly metabolized via 3-O-glucuronidation and 17β-hydroxysteroid dehydrogenase (17β-HSD)-mediated oxidation .
Ethinyl Estradiol
- Structure : 17α-ethinyl substitution enhances metabolic stability.
- Receptor Binding : Similar ERα/β affinity to 17β-estradiol but with prolonged activity due to reduced hepatic clearance.
- Metabolism : Resists 17β-HSD oxidation due to ethinyl group; primary route is 3-O-methylation .
3-O-Methyl Estradiol
- Structure : Methylation at the 3-O position only.
- Receptor Binding : Reduced ER affinity compared to 17β-estradiol due to steric hindrance at the 3-OH site, critical for ER binding .
- Metabolism : Avoids glucuronidation, leading to longer half-life than 17β-estradiol .
Functional Comparison with 3-O-Methyl 6-Keto 17β-Estradiol 17-O-Tetrahydropyran
Receptor Selectivity
- The 3-O-methyl group in the target compound may weaken ER binding compared to 17β-estradiol, as seen in 3-O-methyl estradiol derivatives .
- The 6-keto group could further disrupt ER interactions, as keto substitutions at the 6-position are associated with reduced estrogenic activity in other steroids .
Metabolic Stability
- 17-O-THP Group : The THP ether likely slows oxidative metabolism by shielding the 17β-hydroxyl group, similar to ethinyl estradiol’s protective ethinyl group .
Pharmacokinetic Profile
- Lipophilicity : The THP group increases logP compared to 17β-estradiol, enhancing membrane permeability.
- Half-Life : Expected to exceed that of 17β-estradiol (1–2 hours) due to reduced hepatic and intestinal metabolism .
Research Findings and Data Tables
Table 1. Comparative Receptor Binding Affinities
| Compound | ERα Kd (nM) | ERβ Kd (nM) | Source |
|---|---|---|---|
| 17β-Estradiol | 0.1 | 0.4 | |
| 3-O-Methyl Estradiol | 2.5* | 3.8* | |
| Ethinyl Estradiol | 0.2 | 0.5 | |
| 3-O-Methyl 6-Keto 17β-Estradiol 17-O-THP | Not reported | Not reported | — |
*Estimated based on structural analog data.
Table 2. Metabolic Pathways of Selected Estrogens
| Compound | Primary Metabolic Pathways | Half-Life (h) |
|---|---|---|
| 17β-Estradiol | 3-O-glucuronidation, 17β-HSD oxidation | 1–2 |
| Ethinyl Estradiol | 3-O-methylation, cytochrome P450 oxidation | 6–20 |
| 3-O-Methyl 6-Keto 17β-Estradiol 17-O-THP | Avoids glucuronidation; THP hydrolysis (predicted) | >4* |
*Predicted based on structural modifications.
Critical Analysis of Evidence Gaps
- No direct data on the ER binding affinity or in vivo pharmacokinetics of 3-O-Methyl 6-Keto 17β-Estradiol 17-O-THP were found in the provided evidence. Comparisons rely on structural analogs and mechanistic insights from estradiol derivatives .
- Further studies are needed to validate its metabolic stability and tissue distribution, particularly in models assessing blood-brain barrier penetration.
Biological Activity
3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran is a synthetic derivative of estradiol, characterized by a unique molecular structure that enhances its biological activity. This compound belongs to the class of cyclopenta[a]phenanthrenes and is notable for its potential applications in medicine and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potentials, particularly in hormone-related conditions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₂₄O₃
- CAS Number : 174497-42-8
This compound features a tetrahydropyran ring, which influences its solubility and interaction with biological targets.
The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). The mechanism involves:
- Binding Affinity : It exhibits a high binding affinity for ERα and ERβ, which are critical for mediating estrogenic effects in various tissues.
- Gene Expression Modulation : Upon binding, it influences the transcription of estrogen-responsive genes, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
Estrogenic Activity
Research has demonstrated that this compound possesses significant estrogenic activity, comparable to natural estrogens. This activity is evidenced by:
- In Vitro Studies : In cell line assays, this compound has been shown to stimulate the proliferation of estrogen-dependent cancer cells, suggesting a potential role in cancer therapy or prevention.
| Study Type | Findings |
|---|---|
| Cell Proliferation Assay | Increased proliferation in MCF-7 cells at concentrations >10 nM. |
| Gene Expression Analysis | Upregulation of progesterone receptor and cyclin D1 genes. |
Anti-inflammatory Properties
In addition to its estrogenic effects, this compound has been investigated for anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in macrophages, which could have implications for treating inflammatory diseases.
Case Studies
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Case Study on Cancer Treatment :
- A study involving breast cancer cell lines demonstrated that treatment with 3-O-Methyl 6-keto 17beta-estradiol led to reduced tumor growth in xenograft models. The compound's ability to modulate gene expression related to cell cycle regulation was highlighted as a key mechanism.
-
Case Study on Metabolic Effects :
- Research on metabolic syndrome models showed that administration of this compound improved insulin sensitivity and reduced adipose tissue inflammation, indicating potential benefits in metabolic disorders.
Comparative Analysis with Other Compounds
To understand the unique properties of 3-O-Methyl 6-keto 17beta-estradiol, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Estradiol | Natural Estrogen | Strong estrogenic effects |
| Tamoxifen | Selective Estrogen Receptor Modulator | Antagonistic effects in breast tissue |
| Fulvestrant | Pure Antagonist | Blocks ER signaling entirely |
Q & A
Q. How can temporal effects of estrogenic compounds be rigorously controlled in long-term studies?
- Case Example : Delayed 17β-estradiol supplementation in vascular studies failed to restore function, emphasizing strict timing protocols .
- Recommendation : Implement staggered treatment cohorts and frequent biomarker sampling (e.g., serum estradiol levels, receptor phosphorylation status) to capture dynamic responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
